molecular formula C18H19NO4 B1344338 4'-(Boc-amino)-biphenyl-4-carboxylic acid CAS No. 222986-59-6

4'-(Boc-amino)-biphenyl-4-carboxylic acid

Cat. No.: B1344338
CAS No.: 222986-59-6
M. Wt: 313.3 g/mol
InChI Key: MPYIQVSAEHFQHB-UHFFFAOYSA-N
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Description

4’-(Boc-amino)-biphenyl-4-carboxylic acid is a compound that features a biphenyl structure with a tert-butoxycarbonyl (Boc) protected amino group at one end and a carboxylic acid group at the other. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and reactivity.

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid is stable towards most nucleophiles and bases . This stability allows the compound to undergo reactions under a variety of conditions. The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be removed under anhydrous acidic conditions .

Biochemical Pathways

It’s known that amino acids play a crucial role in human nutrition and physiology . They are the basic building blocks of proteins and the basic materials for building cells and repairing tissues .

Result of Action

The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid serves as a protective group for amines . It prevents the amino group from reacting with other functional groups in a molecule during chemical reactions . This protection is particularly important in peptide synthesis, where the Boc group can be easily converted into free amines .

Action Environment

The action of 4’-(Boc-amino)-biphenyl-4-carboxylic acid can be influenced by various environmental factors. For instance, the Boc group can be introduced under either aqueous or anhydrous conditions . Furthermore, the Boc group can be removed under anhydrous acidic conditions . The efficiency and selectivity of these reactions can be enhanced by using certain catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Boc-amino)-biphenyl-4-carboxylic acid typically involves the protection of the amino group with a Boc group followed by the introduction of the biphenyl structure. One common method involves the reaction of 4-aminobiphenyl with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions: 4’-(Boc-amino)-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Free amine.

Scientific Research Applications

4’-(Boc-amino)-biphenyl-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Serves as a building block in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: Employed in the production of advanced materials and polymers.

Comparison with Similar Compounds

Uniqueness: 4’-(Boc-amino)-biphenyl-4-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler aromatic compounds. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYIQVSAEHFQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627667
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222986-59-6
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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